

Belinostat BELIEF trial validation study

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Compound Focus: Belinostat

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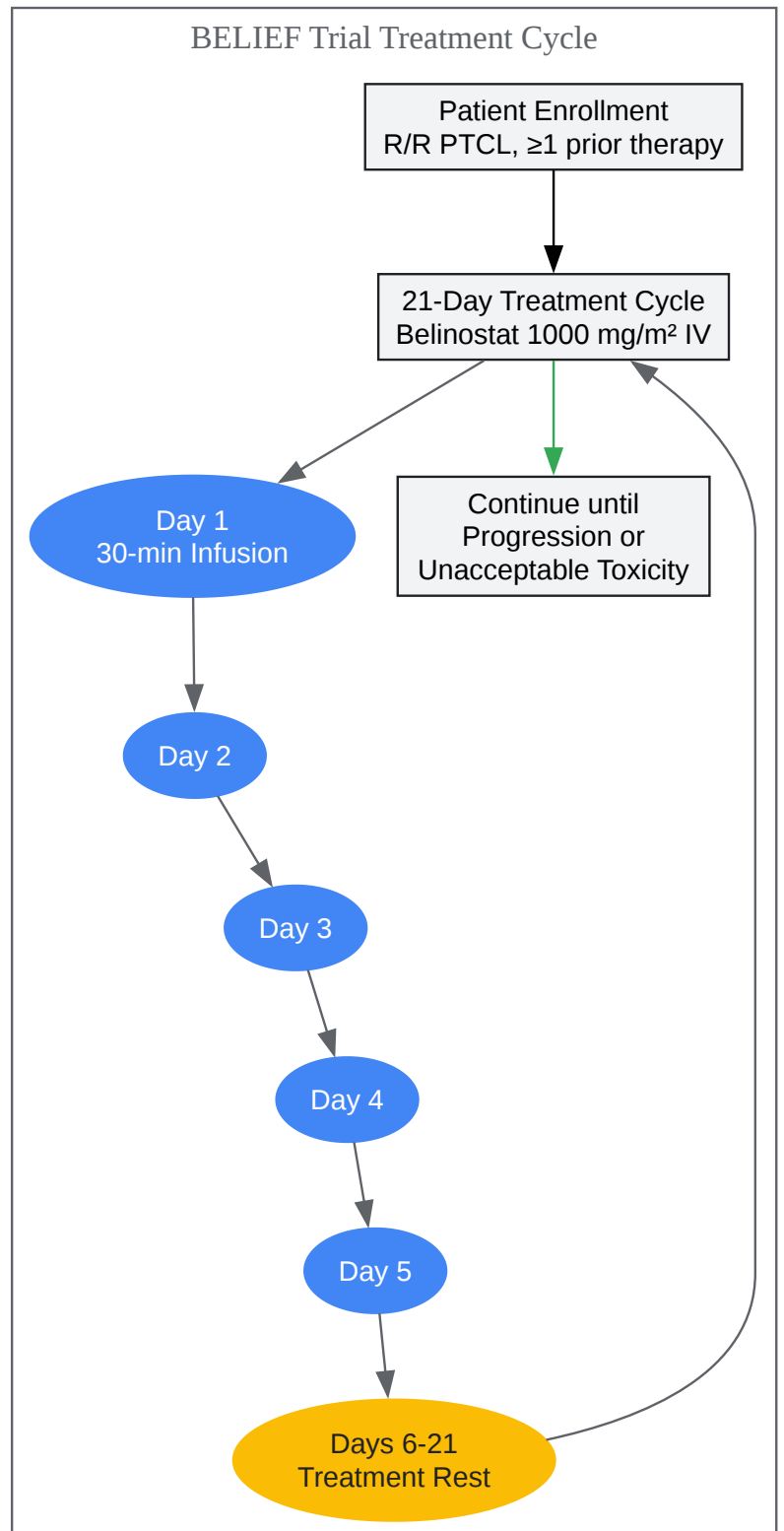
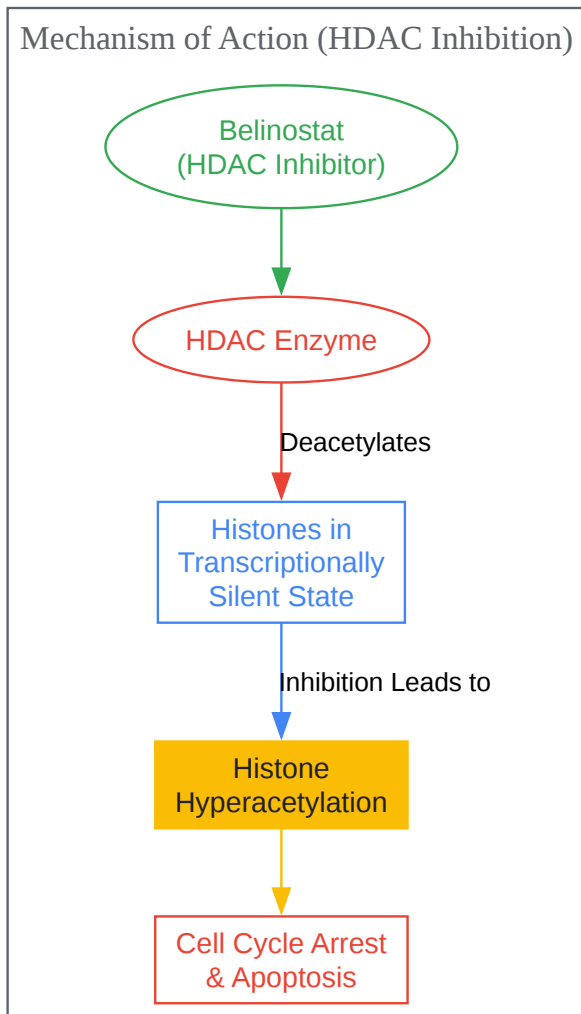
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Belinostat at a Glance

- **Approval & Indication:** **Belinostat** is a histone deacetylase (HDAC) inhibitor approved by the US FDA in 2014 for the treatment of patients with relapsed or refractory PTCL. This was an accelerated approval based on the results of the pivotal BELIEF trial [1] [2] [3].
- **Mechanism of Action:** **Belinostat** is a **pan-HDAC inhibitor**. It broadly inhibits zinc-dependent HDAC enzymes (Class I, II, and IV), which leads to hyperacetylation of histones and non-histone proteins. This process can cause cell cycle arrest and apoptosis (programmed cell death) in malignant cells [1] [3].
- **Dosage & Administration:** The approved regimen is 1000 mg/m² administered intravenously over 30 minutes on days 1 to 5 of a 21-day cycle. Treatment continues until disease progression or unacceptable toxicity occurs [4] [5] [2].

The following diagram illustrates the drug's mechanism of action and the basic treatment workflow from the BELIEF trial.



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Efficacy Comparison with Other Approved Agents

The table below summarizes the efficacy outcomes of **belinostat** from the BELIEF trial alongside other drugs approved for relapsed or refractory PTCL at the time of the trial.

Drug (Class)	Pivotal Trial	Patient Population	Overall Response Rate (ORR)	Complete Response (CR) Rate	Median Duration of Response (DOR)
Belinostat (HDAC inhibitor)	BELIEF (N=120) [2]	R/R PTCL (all comers)	25.8%	10.8%	13.6 months
Belinostat (AITL Subgroup)	BELIEF (n=22) [4]	R/R AITL	45.5%	18%	13.6 months
Pralatrexate (Folate antagonist)	[1]	R/R PTCL	29%	11%	Not fully specified in results
Romidepsin (HDAC inhibitor)	[1]	R/R PTCL	25% - 38%	18% (in trial showing 38% ORR)	Not fully specified in results
Brentuximab Vedotin (Antibody-drug conjugate)	[1]	R/R Systemic ALCL	86%	57%	Not fully specified in results

The BELIEF trial was an international, single-arm, open-label Phase II study [2] [6].

- **Patient Population:** Enrolled 129 patients with a median of 2 prior systemic therapies. The most common subtype was PTCL-not otherwise specified (PTCL-NOS, 64.2%), followed by Angioimmunoblastic T-cell Lymphoma (AITL, 18.3%) [2].

- **Primary Endpoint:** The primary endpoint was ORR as assessed by an independent review committee using International Working Group criteria [2].
- **Key Secondary Endpoints:** Included Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS). The median PFS was 1.6 months and median OS was 7.9 months for the entire cohort [2].

Safety and Tolerability Profile

The management of adverse events is crucial, and the BELIEF trial provided a detailed safety profile for **belinostat**. The most common grade 3/4 adverse events are listed below [2] [5].

Adverse Event	Incidence (Grade 3/4)	Management Recommendations
Anemia	10.8%	Monitor blood counts weekly; may require dose modification [5].
Thrombocytopenia	7.0%	Monitor blood counts weekly; may require dose modification [5].
Neutropenia	6.2%	Monitor blood counts weekly; may require dose modification [5].
Dyspnea	6.2%	Evaluate for underlying cause [2].
Fatigue	Common, but lower grade 3/4	Manage supportively; was a dose-limiting toxicity in Phase I [5] [1].
Nausea / Vomiting	Common, but lower grade 3/4	Prophylactic use of antiemetics is recommended [5].
Hepatotoxicity	Monitor for potential	Monitor liver function tests before each cycle; interrupt or discontinue based on severity [5].

Key Considerations for Clinical Practice

- **Activity in AITL:** The subgroup analysis of 22 patients with AITL showed a notably higher ORR of 45.5%, suggesting that **belinostat** may be a particularly effective option for this specific PTCL subtype [4].
- **Bridge to Transplant:** In the BELIEF trial, 12 out of 129 enrolled patients were able to undergo stem-cell transplantation after **belinostat** monotherapy, highlighting its potential role in reducing disease burden to enable curative-intent consolidative therapy [2].
- **Favorable Hematologic Profile:** Compared to some other agents in this setting, **belinostat** demonstrated relatively low rates of severe hematologic toxicity, which can be an important consideration for heavily pretreated patients [2] [3].
- **Important Safety Warnings:** The prescribing information carries warnings for thrombocytopenia, leukopenia, and anemia; serious infections; hepatotoxicity; and tumor lysis syndrome. Dose reductions are recommended in patients homozygous for the UGT1A1*28 allele due to reduced drug clearance [5].

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